3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is a chemical compound characterized by the presence of a tetrazole ring attached to a benzamido group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride and anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours . This process results in the formation of the tetrazole ring, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where the tetrazole ring or the benzamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects . For example, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: This compound also contains a tetrazole ring attached to a benzoic acid moiety but lacks the benzamido group.
4-(2H-Tetrazol-5-yl)benzoic acid: Similar to the above compound but with a different isomeric form of the tetrazole ring.
3-(2H-Tetrazol-5-yl)benzoic acid: This compound has the tetrazole ring attached directly to the benzoic acid without the benzamido linkage.
Uniqueness
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is unique due to the presence of both the tetrazole ring and the benzamido group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
503828-63-5 |
---|---|
Molecular Formula |
C15H11N5O3 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(16-12-3-1-2-11(8-12)15(22)23)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20) |
InChI Key |
ZGPCURSTLLGHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.